molecular formula C38H22N2O2 B3344805 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione CAS No. 909712-63-6

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione

Cat. No.: B3344805
CAS No.: 909712-63-6
M. Wt: 538.6 g/mol
InChI Key: PGSSOHYXCTUKCT-UHFFFAOYSA-N
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Description

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione is a complex organic compound with the molecular formula C38H22N2O2 and a molecular weight of 538.59. It is known for its unique structure, which includes two carbazole units attached to an anthracene-9,10-dione core. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione typically involves the reaction of 2,6-dibromoanthracene-9,10-dione with carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN)
  • 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN)
  • 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile (pCzphAnBzt)
  • 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (mCzAnBzt)
  • 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2CzAnBzt) .

Uniqueness

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other advanced materials, where efficient light emission and high stability are crucial .

Properties

IUPAC Name

2,6-di(carbazol-9-yl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22N2O2/c41-37-30-20-18-24(40-35-15-7-3-11-27(35)28-12-4-8-16-36(28)40)22-32(30)38(42)29-19-17-23(21-31(29)37)39-33-13-5-1-9-25(33)26-10-2-6-14-34(26)39/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSSOHYXCTUKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635079
Record name 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909712-63-6
Record name 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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